N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine
Description
N-[(4,4-Difluorocyclohexyl)methyl]cyclopropanamine is a structurally unique compound characterized by a cyclopropanamine moiety linked via a methyl group to a 4,4-difluorocyclohexyl ring. This combination introduces both rigidity (from the cyclohexyl and cyclopropane rings) and lipophilicity (enhanced by fluorine substituents), which are critical for interactions with biological targets. The difluorocyclohexyl group is a common motif in medicinal chemistry, often employed to improve metabolic stability and binding affinity .
Structure
3D Structure
Properties
Molecular Formula |
C10H17F2N |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H17F2N/c11-10(12)5-3-8(4-6-10)7-13-9-1-2-9/h8-9,13H,1-7H2 |
InChI Key |
NMCQJMSROLBTMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2CCC(CC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves reacting cyclopropanamine with (4,4-difluorocyclohexyl)methyl halides (e.g., bromide or chloride) under basic conditions. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the halide:
Key Conditions
Industrial-Scale Adaptations
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. Automated systems control stoichiometry, reducing byproducts such as dialkylated amines. Purification involves distillation or chromatography, with purity >98% achieved via recrystallization in ethanol.
Reductive Amination of Cyclopropanamine with Carbonyl Derivatives
Substrate Synthesis and Reaction Design
This method condenses cyclopropanamine with (4,4-difluorocyclohexyl)methanal (aldehyde precursor) in the presence of reducing agents:
Critical Parameters
Asymmetric Variants
Chiral auxiliaries or catalysts like ruthenium complexes induce enantioselectivity. For example, Ru/ZrO catalysts achieve 90% enantiomeric excess (ee) under hydrogen pressure (15 bar).
Cyclopropanation of Alkenes Followed by Functionalization
Cyclopropane Ring Formation
The difluorocyclohexylmethyl group is introduced after cyclopropanation. A representative pathway involves:
-
Cyclopropanation : Styrene derivatives react with trimethylsulfoxonium iodide (TMSI) under basic conditions to form cyclopropanes.
-
Amine Installation : The resulting cyclopropane is functionalized via Buchwald-Hartwig amination or Gabriel synthesis.
Optimization Insights
-
Reagents : TMSI in DMSO with NaOH at 80°C yields trans-cyclopropanes selectively.
-
Chiral Resolution : Diastereomeric salts with mandelic acid separate enantiomers, achieving >99% ee.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–85 | >98 | High | Halide precursor availability |
| Reductive Amination | 50–70 | 95–97 | Moderate | Requires aldehyde synthesis |
| Cyclopropanation | 40–65 | 90–95 | Low | Multi-step, chiral resolution needed |
Chemical Reactions Analysis
Types of Reactions
N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Applications
N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine has been identified as a significant compound in the development of pharmaceutical agents. Its applications include:
- Inhibition of Specific Enzymes : The compound has been investigated for its potential to inhibit lysine-specific demethylase 1 (LSD1), which is implicated in various cancers and other diseases. Inhibitors of LSD1 have shown promise in the treatment of hematological malignancies and solid tumors .
- Treatment of Liver Disorders : Research indicates that compounds similar to this compound can be effective in treating liver fibrotic disorders. These include conditions like non-alcoholic steatohepatitis and cirrhosis, where compounds that inhibit the JNK pathway are particularly beneficial .
Organic Synthesis Applications
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural properties allow it to participate in various reactions:
- Reagent in Organic Reactions : The compound is utilized as a reagent for synthesizing other chemical entities. Its ability to undergo transformations makes it valuable in creating diverse organic compounds .
Table 1: Summary of Applications
Case Study: Inhibition of Lysine-Specific Demethylase 1
A study explored the efficacy of this compound analogs as LSD1 inhibitors. The findings demonstrated that certain derivatives exhibited significant inhibitory activity, leading to decreased cell proliferation in cancer models. This suggests potential therapeutic applications for treating specific cancers through modulation of epigenetic pathways.
Mechanism of Action
The mechanism of action of N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine with structurally or functionally related compounds:
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons
This contrasts with AMG bis008, which replaces cyclopropanamine with a pyridinylmethyl-picolinamide system, likely targeting opioid receptors . N-[(2-Nitrophenyl)methyl]cyclopropanamine: The nitro group introduces electron-withdrawing effects, reducing lipophilicity compared to the target compound. This may limit CNS penetration but increase reactivity . WHO Compound: The pyrimidin-4-amine core and morpholine substituent suggest a larger, more polar structure compared to the target compound, enabling modulation of ion channels .
Pharmacological Implications The target compound’s cyclopropanamine moiety may offer unique binding modes compared to the pyridinyl (AMG bis008) or pyrimidinyl (WHO compound) groups. For example, cyclopropane’s strain energy could induce conformational changes in target proteins.
AMG bis008’s 30% synthesis yield suggests challenges in introducing multiple functional groups, a consideration for scaling the target compound’s production .
Biological Activity
N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a cyclopropanamine moiety linked to a 4,4-difluorocyclohexyl group. The difluorocyclohexyl substituent enhances the compound's lipophilicity, which may contribute to its biological activity by improving membrane permeability and interaction with biological targets .
Recent studies indicate that this compound acts as an inhibitor of lysine-specific demethylase-1 (LSD1) . LSD1 is an enzyme involved in epigenetic regulation through the demethylation of histones and non-histone proteins. Inhibition of LSD1 has been linked to potential therapeutic effects in various cancers and other diseases associated with epigenetic dysregulation .
Interaction Studies
Preliminary interaction studies suggest that this compound may interact with specific enzymes involved in methylation processes. Techniques such as molecular docking and kinetic assays are essential for elucidating its binding affinity and specificity towards target proteins .
Biological Activity and Therapeutic Potential
The compound's biological activity has been explored in several contexts:
- Cancer Treatment : Due to its role as an LSD1 inhibitor, this compound shows promise in treating cancers characterized by aberrant epigenetic modifications. The inhibition of LSD1 can lead to reactivation of tumor suppressor genes and induction of cancer cell apoptosis .
- P-glycoprotein Modulation : Research has demonstrated that related compounds exhibit the ability to modulate P-glycoprotein (P-gp), an important efflux transporter associated with drug resistance in cancer therapy. For instance, analogs have shown selective inhibition of P-gp ATPase activity, suggesting that this compound may also influence drug bioavailability through P-gp interactions .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| This compound | Cyclopropanamine with difluoroalkane | Enhanced lipophilicity and potential biological activity |
| Cyclopropanamine | Simple cyclopropanamine | Lacks fluorinated substituents |
| N-(Cyclobutylmethyl)cyclopropanamine | Cyclobutyl substituted | Different ring size affects reactivity |
| N-(Phenylmethyl)cyclopropanamine | Phenyl substituted | Aromatic character alters interaction |
This table illustrates how the presence of the difluorocyclohexyl group may enhance both lipophilicity and biological activity compared to simpler cyclopropanamine derivatives .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Inhibition Studies : In vitro assays have demonstrated that related compounds can inhibit specific kinases involved in cancer progression. For example, compounds with similar structures have shown IC50 values indicating effective inhibition of P-gp ATPase activity .
- Animal Models : Preclinical studies utilizing mouse models have indicated that compounds structurally related to this compound can reduce tumor volume without significant side effects, further supporting their therapeutic potential .
- Molecular Docking : Computational studies have provided insights into the binding interactions between these compounds and their targets, highlighting key amino acid residues involved in ligand-receptor interactions .
Q & A
Q. Theoretical and Methodological Alignment
- Guiding Principle : Link experimental outcomes to overarching theories (e.g., fluorination’s role in blood-brain barrier penetration) to contextualize findings .
- Data Contradictions : Reconcile discrepancies by revisiting the conceptual framework (e.g., whether receptor plasticity explains variable binding affinities) .
Note : Avoid reliance on non-peer-reviewed sources (e.g., BenchChem). All methodologies are derived from validated experimental frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
